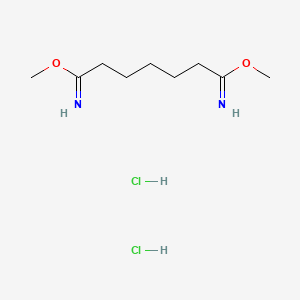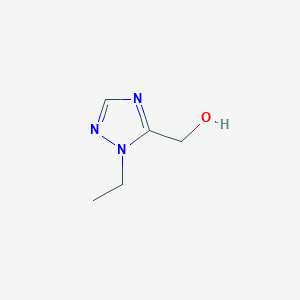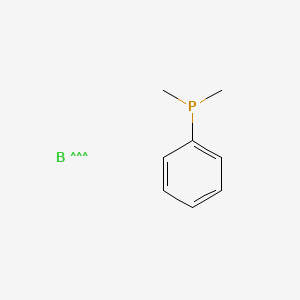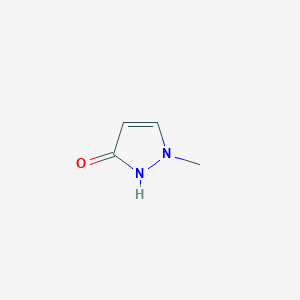
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (TNE) is a synthetic compound used in scientific research and laboratory experiments. It is a colorless liquid with a boiling point of 136°C and a melting point of -40°C. It is also known as trifluoroethanol-4-nitrophenol or 2,2,2-trifluoro-1-nitrophenylethanol. TNE is used in a variety of applications, including as an intermediate in organic synthesis and as a reagent in biochemistry.
Scientific Research Applications
Kinetic Resolution and Enantioselective Acylation
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol has been investigated for its kinetic resolution via enantioselective acylation. Xu et al. (2009) conducted studies using (R)-benzotetramisole as a catalyst, demonstrating significant potential in the preparation of enantiomerically pure forms of this compound (Qing Xu et al., 2009).
Photochemical Reaction Mechanisms
Gáplovský et al. (2005) explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including this compound. Their research involved irradiation in various solvents, contributing to the understanding of primary aci-nitro photoproducts and their reaction pathways (M. Gáplovský et al., 2005).
Lipase-Catalyzed Optical Resolution
Kato et al. (1995) achieved optical resolution of racemic 2,2,2-Trifluoro-1-(naphthyl)ethanols (TFNEs) using lipase-catalyzed enantioselective acetylation. This study underscores the compound's versatility in different chemical environments (Katsuya Kato et al., 1995).
Solvolytic Reaction Mechanisms
Research by Koh and Kang (2009) on the solvolytic reactions of 4-nitrophenyl phenyl thiophosphorochloridate in the presence of 2,2,2-trifluoroethanol (TFE) reveals insights into the thermodynamic parameters and mechanism of these reactions, which have implications for understanding the behavior of this compound in similar contexts (H. Koh & S. Kang, 2009).
Chemoenzymatic Synthesis
González-Martínez et al. (2019) described the chemoenzymatic synthesis of an Odanacatib precursor using this compound. This approach highlights the compound's potential in the preparation of pharmaceutical intermediates (D. González-Martínez et al., 2019).
Base-Catalyzed Hydrolysis
Salmar et al. (2006) studied the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol, providing insights into the reaction kinetics and mechanisms that could be relevant to understanding the behavior of this compound under similar conditions (S. Salmar et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 2,2,2-trifluoroethanol, is known to competitively inhibit alcohol dehydrogenase .
Mode of Action
Based on its structural similarity to 2,2,2-trifluoroethanol, it may interact with its targets through hydrogen bonding .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFMTXANBPARMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468079 | |
| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-76-4 | |
| Record name | 4-Nitro-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)








